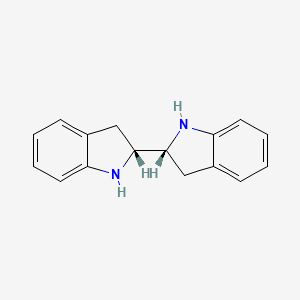
(2R,2'R)-2,2'-Biindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2’R)-2,2’-Biindoline is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of two indoline units connected at the 2-position, resulting in a unique stereochemistry. This compound is known for its applications in asymmetric synthesis and as a building block for more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-Biindoline typically involves the coupling of two indoline units. One common method is the catalytic asymmetric hydrogenation of 2,2’-biindole, which can be achieved using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of chiral auxiliaries or ligands to direct the formation of the (2R,2’R) configuration.
Industrial Production Methods
Industrial production of (2R,2’R)-2,2’-Biindoline often relies on scalable catalytic processes. These methods ensure high yields and enantiomeric purity, which are crucial for its applications in pharmaceuticals and fine chemicals. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
(2R,2’R)-2,2’-Biindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is frequently employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include quinoline derivatives, dihydroindoline compounds, and various substituted indolines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
(2R,2’R)-2,2’-Biindoline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: (2R,2’R)-2,2’-Biindoline is employed in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2R,2’R)-2,2’-Biindoline involves its interaction with specific molecular targets. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment for the reaction. This coordination facilitates the selective formation of one enantiomer over the other. In biological systems, the compound may interact with cellular targets, influencing pathways related to cell growth and apoptosis.
相似化合物的比较
Similar Compounds
(2R,2’R)-2,2’-Bipyrrolidine: Another chiral compound with similar applications in asymmetric synthesis.
(R,R)-2,2’-Bipyrrolidinyl: Used as a chiral ligand in various catalytic processes.
(1R,2R)-(-)-1,2-Diaminocyclohexane: Known for its use in chiral catalysis and as a building block for complex molecules.
Uniqueness
(2R,2’R)-2,2’-Biindoline stands out due to its unique indoline structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other chiral compounds may not perform as well.
属性
分子式 |
C16H16N2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
(2R)-2-[(2R)-2,3-dihydro-1H-indol-2-yl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C16H16N2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-8,15-18H,9-10H2/t15-,16-/m1/s1 |
InChI 键 |
VTRXPGMEDRKZSJ-HZPDHXFCSA-N |
手性 SMILES |
C1[C@@H](NC2=CC=CC=C21)[C@H]3CC4=CC=CC=C4N3 |
规范 SMILES |
C1C(NC2=CC=CC=C21)C3CC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


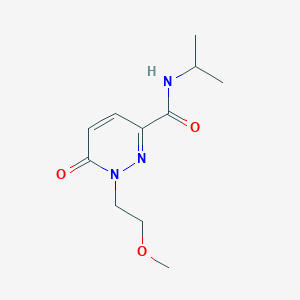
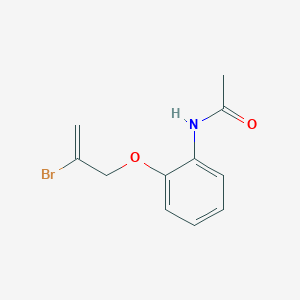
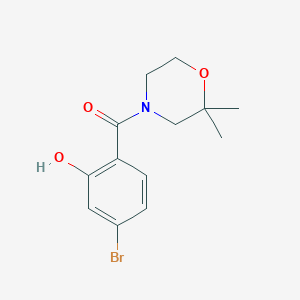
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![Diphenyl(2'-(4-(trifluoromethyl)phenethyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14903738.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
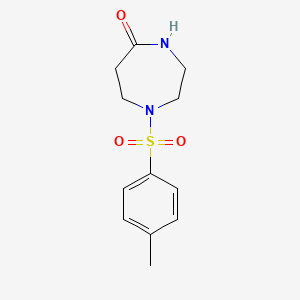
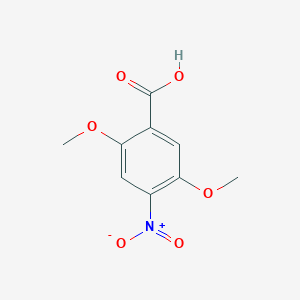
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
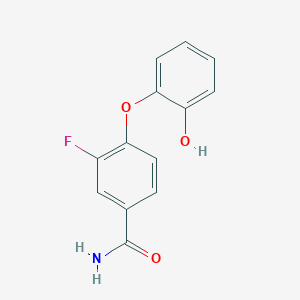

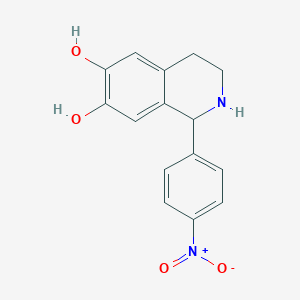

![[1,1'-Binaphthalene]-2,7-diamine](/img/structure/B14903808.png)
